Versicolorins
Overview
Description
Versicolorins are pigments produced by the mycelium of Aspergillus versicolor . There are three types of versicolorins: A, B, and C . Versicolorin A is an anthraquinoid pigment with three hydroxyl groups and a vinyl ether system contained in a five-membered ring .
Synthesis Analysis
Versicolorins are metabolites from the mycelium of Aspergillus versicolor . Versicolorin A trimethyl ether was hydrogenated to a dihydro-derivative, and by oxidation gave 3,5-dimethoxyphthalic acid and a hydroxy acid which may be 1,6,8-trimethoxy-3-hydroxy anthraquinone-2-carboxylic acid .Molecular Structure Analysis
Versicolorin A has the molecular formula C18H10O7 . It is an anthraquinoid pigment having three hydroxyl groups and a vinyl ether system contained in a five-membered ring . Versicolorin B has the molecular formula C18H12O7 . Versicolorin C also has the molecular formula C18H12O7 .Chemical Reactions Analysis
Versicolorin A trimethyl ether was hydrogenated to a dihydro-derivative, and by oxidation gave 3,5-dimethoxyphthalic acid and a hydroxy acid which may be 1,6,8-trimethoxy-3-hydroxy anthraquinone-2-carboxylic acid .Physical And Chemical Properties Analysis
Versicolorin A is fine orange yellow needles with a melting point of 289°C (decomp.) . Versicolorin B is also fine orange yellow needles with a melting point of 298°C (decomp.) . Versicolorin C is orange red needles with a melting point of >310°C .Scientific Research Applications
1. Anticancer and Immunomodulatory Effects
Versicolorins, particularly found in Trametes versicolor (Coriolus versicolor), exhibit significant anticancer and immunomodulatory properties. These effects are primarily attributed to the polysaccharides, such as polysaccharide peptide (PSP) and Polysaccharide-K (PSK). Studies have shown direct cytotoxicity to cancer cells and immunostimulatory effects, including enhancing immune cell activity and cytokine production, and inhibiting cancer growth. Such properties have led to their use as adjuvant therapies in cancer treatment (Habtemariam, 2020), (Saleh, Rashedi, & Keating, 2017), (Jędrzejewski, Pawlikowska, Sobocińska, & Wrotek, 2023).
2. Enhancing Biogas Production
The application of Trametes versicolor for corn silage pretreatment has been investigated for its impact on biogas productivity. The use of fungal-based solid-state pretreated corn silage resulted in enhanced methane generation, suggesting a positive effect on biogas production processes (Tišma, Planinić, Bucić-Kojić, Panjičko, Zupančič, & Zelić, 2018).
3. Antidiabetic and Antioxidative Properties
Studies involving Spirulina versicolor have demonstrated its potential in improving insulin sensitivity and attenuating hyperglycemia-induced oxidative stress. This is particularly notable in the context of managing diabetes and associated metabolic disorders (Hozayen, Mahmoud, Soliman, & Mostafa, 2016).
4. Agricultural and Food Safety Applications
Versicolorin A, a component of versicolorins, has been utilized in predictive models for aflatoxin contamination risk in stored corn. Such applications are critical in enhancing food safety and establishing early warning systems for aflatoxin contamination (Jiang, Zheng, Wang, Zhang, Yao, Xie, & Liu, 2019), (Zheng, Wei, Li, Zhang, Xie, Yao, & Liu, 2020).
Safety And Hazards
Aspergillus versicolor and A. flavus are primary colonizers in damp dwellings, and they produce sterigmatocystin (ST) and aflatoxin B1 (AFB1), respectively . These hepatotoxic and carcinogenic mycotoxins and their precursors and derivatives possess a furofuran ring, which has proven responsible for their toxicity .
properties
IUPAC Name |
1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVJCGYYQILFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143559 | |
Record name | Versicolorins | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Versicolorins | |
CAS RN |
10088-98-9 | |
Record name | Versicolorins | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Versicolorins | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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